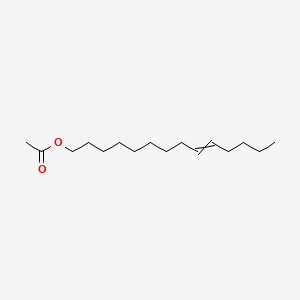

9-tetradecenyl Acetate

Description

Structure

3D Structure

Properties

CAS No. |

61319-25-3 |

|---|---|

Molecular Formula |

C16H30O2 |

Molecular Weight |

254.41 g/mol |

IUPAC Name |

tetradec-9-enyl acetate |

InChI |

InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h6-7H,3-5,8-15H2,1-2H3 |

InChI Key |

XXPBOEBNDHAAQH-UHFFFAOYSA-N |

SMILES |

CCCCC=CCCCCCCCCOC(=O)C |

Canonical SMILES |

CCCCC=CCCCCCCCCOC(=O)C |

Origin of Product |

United States |

Endogenous Production and Biosynthesis Pathways

Pheromone Gland Metabolism and Precursors

The biosynthesis of 9-tetradecenyl acetate (B1210297) originates from the fundamental pathways of fatty acid metabolism. The process begins with the de novo synthesis of saturated fatty acids, which then undergo specific modifications to achieve the correct chain length and degree of unsaturation.

Chain Elongation and Shortening Processes

While fatty acid synthesis can involve both chain elongation and shortening, the biosynthesis of the C14 backbone of 9-tetradecenyl acetate from the more commonly synthesized C16 palmitic acid precursor predominantly involves a process of chain shortening. This process, which is a form of limited β-oxidation, occurs within the peroxisomes of the pheromone gland cells. nih.govresearchgate.net For instance, in several moth species, the C16 precursor, (Z)-11-hexadecenoic acid, is chain-shortened to yield (Z)-9-tetradecenoic acid, the direct C14 precursor to the final pheromone. iastate.edunih.govresearchgate.netnih.gov This controlled chain shortening is a key step in determining the specific chain length of the final pheromone component.

Enzymatic Desaturation Mechanisms

The introduction of a double bond at a specific position and with a specific stereochemistry is a crucial step in the biosynthesis of 9-tetradecenyl acetate and is accomplished by a class of enzymes known as fatty acyl-CoA desaturases.

Δ9 Desaturase Activity

The formation of the double bond at the 9th carbon position in the tetradecenoyl precursor is catalyzed by a Δ9 desaturase. This membrane-bound enzyme acts on a saturated C14 fatty acyl-CoA substrate, myristoyl-CoA, to introduce a double bond, yielding (Z)-9-tetradecenoic acid. In some biosynthetic pathways, the Δ9 desaturase can also act on other chain-length substrates. nih.govnih.gov The expression and specificity of this enzyme are critical for producing the correct unsaturated fatty acid intermediate.

Interplay with other Desaturases (e.g., Δ11, Δ12)

The biosynthesis of 9-tetradecenyl acetate often involves the coordinated action of multiple desaturases. A common pathway in many moth species involves the initial desaturation of palmitic acid (C16) by a Δ11 desaturase to produce (Z)-11-hexadecenoic acid. iastate.edunih.govresearchgate.netnih.gov This C16 unsaturated fatty acid is then chain-shortened to (Z)-9-tetradecenoic acid. iastate.edunih.govresearchgate.netnih.gov

Furthermore, in the production of diene pheromone components that may be present in the pheromone blend alongside 9-tetradecenyl acetate, a Δ12 desaturase can act on the (Z)-9-tetradecenoic acid precursor to introduce a second double bond, forming (Z,E)-9,12-tetradecadienoic acid. iastate.edunih.gov This demonstrates a sophisticated interplay between different desaturases to generate a species-specific blend of pheromone components from a common pool of precursors. In some cases, a single multifunctional desaturase can exhibit both Δ11 and Δ12 desaturation activities. nih.gov

Stereospecificity of Desaturation (cis/Z configuration)

The double bond introduced by the Δ9 desaturase in the biosynthesis of the precursor to 9-tetradecenyl acetate is stereospecific, resulting in the cis or (Z) configuration. This geometric isomerism is critical for the biological activity of the pheromone, as the olfactory receptors of male moths are highly specific to the stereochemistry of the pheromone components. The enzymatic mechanism of desaturases involves the removal of two hydrogen atoms from adjacent carbon atoms, leading to the formation of the double bond in a highly controlled manner that dictates the (Z) geometry.

Reductase and Acetyltransferase Functions in Pheromonogenesis

The final stages of 9-tetradecenyl acetate biosynthesis involve the reduction of a fatty acyl precursor to an alcohol, followed by its acetylation. These critical steps are carried out by Fatty Acyl Reductases (FARs) and Acetyl-CoA:Fatty Alcohol Acetyltransferases (ATFs), respectively.

Fatty Acyl Reductase (FAR) Involvement

Fatty acyl reductases are responsible for the conversion of fatty acyl-CoA precursors into their corresponding fatty alcohols. In the context of 9-tetradecenyl acetate synthesis, a specific FAR reduces (Z)-9-tetradecenoyl-CoA to (Z)-9-tetradecen-1-ol. Research has identified a distinct subfamily of FARs, known as pheromone gland-specific FARs (pgFARs), that are uniquely expressed in the pheromone glands of lepidopteran species pnas.org. These enzymes are crucial for the production of the alcohol precursors of acetate pheromones nih.gov.

Studies in various moth species have demonstrated that the specificity of these FARs can be a determining factor in the final composition of the pheromone blend. For instance, in the European corn borer, Ostrinia nubilalis, allelic variations in a single pgFAR gene are responsible for the differences in the pheromone blend between two distinct races harvard.edu. These variations alter the substrate specificity of the enzyme, leading to different ratios of cis and trans isomers of the final acetate product harvard.edu. In some species, like those in the genus Spodoptera, multiple pgFARs have been identified within the same pheromone gland, each exhibiting different selectivities for C14 and C16 fatty acyl precursors, which contributes to the complexity of the final pheromone signal bohrium.com. Functional characterization of these enzymes is often achieved through heterologous expression in systems like yeast, which allows for the detailed study of their substrate range and efficiency pnas.org.

Acetyl-CoA:Fatty Alcohol Acetyltransferase (ATF) Role

The final step in the biosynthesis of 9-tetradecenyl acetate is the esterification of the fatty alcohol precursor, (Z)-9-tetradecen-1-ol, to form the acetate ester. This reaction is catalyzed by an Acetyl-CoA:Fatty Alcohol Acetyltransferase (ATF) nih.gov. This enzyme transfers an acetyl group from acetyl-CoA to the fatty alcohol.

While the involvement of an ATF is a well-established part of the biosynthetic pathway, the identification and characterization of the specific insect-derived acetyltransferases have proven challenging in some cases. In biotechnological efforts to produce moth pheromones, researchers have sometimes utilized acetyltransferases from other organisms, such as the yeast-derived ATF1, to efficiently convert fatty alcohols into their acetate forms nih.gov. This highlights the functional conservation of this enzyme class across different species. The action of ATF is the terminal step that determines the final identity of the pheromone component as an acetate ester, a common functional group in Type-I moth sex pheromones nih.gov.

Genetic Regulation of Biosynthetic Enzymes

The precise production of 9-tetradecenyl acetate is tightly controlled at the genetic level. The genes encoding the key biosynthetic enzymes, including FARs and ATFs, are subject to rigorous regulation that ensures their expression is confined to the appropriate time and tissue.

Gene Identification and Characterization

The identification of genes involved in pheromone biosynthesis has been greatly advanced by modern molecular techniques. Transcriptome analysis of female moth pheromone glands has been a particularly powerful tool for discovering candidate genes encoding enzymes like FARs and ATFs lu.senih.gov. By comparing the gene expression profiles of the pheromone gland with other tissues, researchers can identify genes that are uniquely or highly expressed in the gland, suggesting a specialized role in pheromone production lu.senih.gov.

Once identified, these candidate genes are functionally characterized to confirm their role in the biosynthetic pathway. This is often achieved by expressing the gene in a heterologous system, such as yeast or insect cells, and then providing the presumed substrate to determine if the expected product is formed pnas.orglu.se. For example, a candidate FAR gene can be expressed in yeast, which is then supplied with a specific fatty acyl precursor to see if the corresponding fatty alcohol is produced pnas.org. This approach has been successfully used to confirm the function of numerous pgFARs from different moth species pnas.orglu.se.

| Gene Family | Function in 9-Tetradecenyl Acetate Biosynthesis | Method of Identification |

| Fatty Acyl Reductase (FAR) | Reduction of (Z)-9-tetradecenoyl-CoA to (Z)-9-tetradecen-1-ol | Transcriptome analysis of pheromone glands, homology-based cloning |

| Acetyl-CoA:Fatty Alcohol Acetyltransferase (ATF) | Acetylation of (Z)-9-tetradecen-1-ol to 9-tetradecenyl acetate | Transcriptome analysis of pheromone glands |

Transcriptional Regulation of Pheromone Biosynthesis

The expression of pheromone biosynthesis genes is under strict transcriptional control, ensuring that pheromone production is coordinated with the female's reproductive maturity and calling behavior. Studies have shown that the mRNA levels of pgFARs exhibit a cyclic pattern, with peaks in expression coinciding with the scotophase (dark period) when pheromone production is typically at its highest pnas.org. This rhythmic expression suggests that the transcription of these genes is regulated by the insect's circadian clock.

Differential expression analysis between pheromone glands and other tissues has confirmed the highly specific nature of the expression of these biosynthetic genes nih.gov. The regulatory regions of these genes likely contain specific promoter elements that are recognized by transcription factors, which in turn control the timing and level of gene expression. Understanding this transcriptional regulation is key to comprehending how the precise composition and quantity of the pheromone blend are maintained.

Hormonal Regulation of Pheromonogenesis

The entire process of pheromone biosynthesis, or pheromonogenesis, is orchestrated by a complex interplay of hormones. These chemical messengers regulate both the development of the pheromone gland and the activation of the biosynthetic pathway at the appropriate time.

A key player in the hormonal control of sex pheromone production in many moth species is the Pheromone Biosynthesis Activating Neuropeptide (PBAN) uva.nl. PBAN is a neurohormone that is released from the subesophageal ganglion and acts directly on the pheromone gland cells to stimulate pheromone production uva.nl. It binds to a specific G-protein coupled receptor on the gland cells, initiating a signal transduction cascade that leads to the activation of the biosynthetic enzymes uva.nl.

Juvenile hormone (JH) is another critical hormone involved in the regulation of reproduction in insects, and it also plays a role in pheromonogenesis. While the upregulation of the PBAN receptor at a critical time post-eclosion does not appear to be dependent on JH, studies have shown that the injection of JH can inhibit the transcript levels of the PBAN receptor nih.gov. This suggests a potential modulatory or inhibitory role for JH in the pheromone production process, possibly preventing premature pheromone synthesis. The exact mechanisms by which these hormones influence the transcription and activity of the specific enzymes involved in 9-tetradecenyl acetate biosynthesis, such as FARs and ATFs, are areas of ongoing research.

| Hormone | Primary Role in Pheromonogenesis |

| Pheromone Biosynthesis Activating Neuropeptide (PBAN) | Activates the final steps of pheromone biosynthesis in the pheromone gland. |

| Juvenile Hormone (JH) | Appears to have a modulatory role, potentially inhibiting PBAN receptor expression. |

Pheromone Biosynthesis Activating Neuropeptide (PBAN) Influence

The primary hormonal regulator of sex pheromone biosynthesis in many moth species is the Pheromone Biosynthesis Activating Neuropeptide (PBAN). agri.gov.ilnih.gov PBAN is a 33-amino acid peptide produced in the subesophageal ganglion of the brain and is released into the hemolymph in a circadian manner, typically during the scotophase (dark period) when the female is reproductively active. agri.gov.il The release of PBAN into the hemolymph and its subsequent interaction with receptors on the pheromone gland cells is the primary trigger for the initiation of pheromone biosynthesis. nih.gov

The influence of PBAN is not on the expression of the biosynthetic enzymes themselves, but rather on the activation of pre-existing enzymes. researchgate.net Studies have shown that the injection of synthetic PBAN can induce pheromone production in female moths even during the photophase (light period) when it would normally be absent. nih.gov This demonstrates that the enzymatic machinery for pheromone synthesis is present and that PBAN acts as the crucial activating signal.

The specific rate-limiting step that is regulated by PBAN can vary among different moth species. In some species, such as Helicoverpa armigera, PBAN has been shown to stimulate the activity of acetyl-CoA carboxylase (ACCase), the enzyme that catalyzes the first committed step in fatty acid biosynthesis. researchgate.netnih.gov In other moths, like the European corn borer, Ostrinia nubilalis, PBAN appears to control one of the later steps in the pathway, specifically the reduction of the fatty acid precursor to the corresponding alcohol by fatty acyl reductase. usda.gov For species that utilize stored lipids for pheromone production, such as the silkmoth, Bombyx mori, PBAN stimulates the lipolysis of triacylglycerols to release the fatty acid precursors.

It is important to note that while PBAN is the primary activator, its action can be modulated by other hormones, such as juvenile hormone, which can influence the competency of the pheromone gland to respond to PBAN. The intricate interplay of these hormonal signals ensures that pheromone production is tightly regulated and occurs at the most opportune time for successful reproduction.

Research Findings on PBAN Influence on Pheromone Biosynthesis

| Moth Species | Primary Pheromone Component(s) | PBAN-Regulated Step | Supporting Evidence |

|---|---|---|---|

| Helicoverpa armigera | (Z)-11-Hexadecenal, (Z)-9-Hexadecenal | Acetyl-CoA Carboxylase (ACCase) activity | PBAN stimulates the incorporation of labeled acetate but not labeled malonyl-CoA into the pheromone. researchgate.net |

| Ostrinia nubilalis (Z-strain) | (Z)-11-Tetradecenyl acetate, (E)-11-Tetradecenyl acetate | Fatty acyl reductase activity | PBAN increases the conversion of labeled myristic acid to the corresponding alcohol without an overall increase in desaturase activity. usda.gov |

| Bombyx mori | (E,Z)-10,12-Hexadecadien-1-ol (Bombykol) | Lipolysis of stored triacylglycerols and fatty acyl reductase activity | PBAN stimulates the release of fatty acid precursors from lipid droplets. frontiersin.org |

| Plodia interpunctella | (Z,E)-9,12-Tetradecadienyl acetate | Acetyl-CoA Carboxylase (ACCase) activity | PBAN stimulates the incorporation of labeled acetate into the pheromone. nih.gov |

Signaling Pathways in Glandular Cells

The action of PBAN on the pheromone gland cells is mediated by a specific signal transduction cascade that translates the external hormonal signal into an intracellular response leading to the activation of biosynthetic enzymes. This process is initiated by the binding of PBAN to its specific receptor on the surface of the pheromone gland cells.

The PBAN receptor is a G-protein coupled receptor (GPCR). agri.gov.il Upon binding of PBAN, the receptor undergoes a conformational change that activates an associated G-protein. This activation triggers a cascade of intracellular events, with the influx of extracellular calcium ions (Ca²⁺) being a critical early step. researchgate.net This influx of Ca²⁺ acts as a crucial second messenger in the PBAN signaling pathway.

The elevation of intracellular Ca²⁺ concentration can then proceed through one or more downstream pathways to effect changes in enzyme activity. In many heliothine moths, the increased Ca²⁺ activates a calcium/calmodulin-dependent adenylate cyclase, which in turn catalyzes the production of cyclic AMP (cAMP). frontiersin.org This cAMP then acts as another second messenger, activating protein kinases, which are enzymes that phosphorylate and thereby modulate the activity of other proteins. In the context of pheromone biosynthesis, a key target of this cAMP-dependent pathway is often acetyl-CoA carboxylase (ACCase). The phosphorylation of ACCase by a protein kinase can lead to its activation, thus increasing the supply of malonyl-CoA for fatty acid synthesis and, consequently, pheromone production.

In addition to the cAMP pathway, the increase in intracellular Ca²⁺ can also activate other signaling molecules. One such molecule is Ca²⁺/calmodulin-dependent protein kinase II (CaMKII). In the silkmoth, Bombyx mori, CaMKII has been shown to be involved in the PBAN signaling pathway. agri.gov.il Specifically, CaMKII phosphorylates a lipid storage droplet protein, which in turn promotes the lipolysis of stored triacylglycerols, releasing the fatty acid precursors necessary for bombykol synthesis. This indicates that in some species, the PBAN signal is directed towards mobilizing stored precursors rather than de novo synthesis.

The specific signaling pathway utilized can be species-dependent, reflecting the diverse regulatory mechanisms that have evolved in different moth lineages. For instance, in Spodoptera litura, PBAN has been shown to regulate sex pheromone biosynthesis through two distinct calcium-dependent pathways: a Ca²⁺/Calcineurin/ACC pathway and a Ca²⁺/Protein Kinase C/Hexokinase 2 pathway. nih.gov This highlights the complexity and adaptability of the signaling networks that control this vital aspect of insect reproduction.

Key Components of the PBAN Signaling Pathway in Pheromone Gland Cells

| Component | Type | Function | Activation Mechanism |

|---|---|---|---|

| PBAN Receptor | G-Protein Coupled Receptor (GPCR) | Binds to PBAN and initiates the intracellular signaling cascade. | Binding of the PBAN neuropeptide. |

| Calcium Ions (Ca²⁺) | Second Messenger | Triggers downstream signaling events. | Influx from the extracellular space upon PBAN receptor activation. |

| Calmodulin | Calcium-binding protein | Binds to Ca²⁺ and activates other proteins, such as adenylate cyclase and CaMKII. | Binding of intracellular calcium ions. |

| Adenylate Cyclase | Enzyme | Catalyzes the conversion of ATP to cyclic AMP (cAMP). | Activation by Ca²⁺/calmodulin complex. |

| Cyclic AMP (cAMP) | Second Messenger | Activates protein kinases. | Synthesized by adenylate cyclase. |

| Protein Kinases (e.g., PKA, CaMKII) | Enzymes | Phosphorylate and regulate the activity of target enzymes in the biosynthetic pathway. | Activation by cAMP or Ca²⁺/calmodulin. |

Chemical Synthesis Methodologies and Approaches

Classical Organic Synthesis Routes

Classical organic synthesis provides a robust and versatile toolkit for constructing the specific olefinic architecture of 9-tetradecenyl acetate (B1210297). These methods rely on well-established reactions that allow for the regioselective and stereoselective formation of the C-9 double bond.

Wittig Reaction Applications

The Wittig reaction is a premier method for alkene synthesis, forming a carbon-carbon double bond by reacting a phosphorus ylide with an aldehyde or ketone. mnstate.eduorganic-chemistry.org This reaction is highly valuable for synthesizing 9-tetradecenyl acetate as it allows for the unambiguous placement of the double bond at the C-9 position. mnstate.edu

The general strategy involves two main fragments: a C9 phosphonium salt and a C5 aldehyde, or vice-versa. For instance, nonyltriphenylphosphonium bromide can be treated with a strong base to form the corresponding ylide. This ylide is then reacted with pentanal to yield tetradecene. Subsequent functional group manipulation, specifically reduction of a terminal functional group to an alcohol followed by acetylation, yields the final product. The stereochemistry of the resulting double bond (E or Z) is influenced by the nature of the ylide; unstabilized ylides typically favor the Z-isomer, which is often the desired configuration for this specific pheromone. organic-chemistry.org

Lindlar Hydrogenation for Stereoselective Olefin Formation

For syntheses requiring high stereoselectivity for the Z-isomer, Lindlar hydrogenation is a preferred method. This reaction involves the partial hydrogenation of an alkyne to a cis-alkene using a specially prepared "poisoned" palladium catalyst. wikipedia.orgmasterorganicchemistry.com The Lindlar catalyst, typically palladium on calcium carbonate or barium sulfate treated with lead acetate and quinoline, deactivates the catalyst just enough to stop the reduction at the alkene stage, preventing further reduction to an alkane. wikipedia.orgmasterorganicchemistry.comchem-station.com

In the context of (Z)-9-tetradecenyl acetate synthesis, the key intermediate is 9-tetradecyn-1-ol acetate. This alkyne precursor is subjected to hydrogenation with hydrogen gas in the presence of the Lindlar catalyst. The reaction proceeds via syn-addition of hydrogen across the triple bond, resulting in the formation of the desired (Z)-alkene with high stereospecificity. wikipedia.org This method is a cornerstone in pheromone synthesis where the biological activity is highly dependent on the specific geometry of the double bond.

Olefin Metathesis Strategies

Olefin metathesis has emerged as a powerful and efficient tool in organic synthesis for the formation of carbon-carbon double bonds. mtak.hunih.gov This catalytic reaction, recognized with the 2005 Nobel Prize in Chemistry, reorganizes C=C double bonds by exchanging the substituents between two olefins. mtak.huolefin-metathesis-catalysts.com For the synthesis of 9-tetradecenyl acetate, cross-metathesis is a particularly attractive strategy.

This approach would involve reacting two smaller, readily available olefins in the presence of a ruthenium-based catalyst, such as a Grubbs catalyst. rsc.org For example, the cross-metathesis of 1-decene with 5-acetoxy-1-pentene could theoretically produce 9-tetradecenyl acetate. The efficiency and stereoselectivity of the reaction depend heavily on the choice of catalyst and reaction conditions. While this method can produce a mixture of E/Z isomers, newer generations of catalysts have been developed to provide greater control over the stereochemical outcome. mtak.hu

| Classical Synthesis Method | Key Reagents | Primary Function | Stereoselectivity |

| Wittig Reaction | Phosphorus ylide, Aldehyde/Ketone | C=C bond formation at a specific position | Dependent on ylide structure (unstabilized favors Z-isomer) |

| Lindlar Hydrogenation | Alkyne, H₂, Lindlar Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline) | Reduction of alkyne to cis-alkene | High selectivity for Z-isomer |

| Olefin Metathesis | Two different olefins, Ruthenium catalyst (e.g., Grubbs catalyst) | C=C bond formation via fragment exchange | Catalyst and condition dependent |

Chemoenzymatic and Biocatalytic Syntheses

Moving beyond traditional chemistry, biocatalytic methods offer a "green chemistry" alternative, utilizing the highly specific and efficient machinery of microbial cells to produce complex molecules. nih.gov These approaches often involve metabolic engineering to create microbial cell factories capable of synthesizing the target compound from simple feedstocks.

Yeast-Based Production Systems (e.g., Saccharomyces cerevisiae)

The common baker's yeast, Saccharomyces cerevisiae, has been successfully engineered to produce insect pheromones, including (Z)-9-tetradecenyl acetate. nih.govnih.gov This is achieved by introducing a heterologous biosynthetic pathway into the yeast's metabolism. Researchers have demonstrated the production of (Z)-9-tetradecenyl acetate by expressing a set of genes from various organisms. alfa-chemistry.com

The engineered pathway typically involves three key enzymatic steps:

Desaturation: A specific fatty acyl desaturase introduces a double bond at the Δ9 position of a saturated fatty acid precursor, myristic acid. nih.govnih.gov

Reduction: A fatty acyl reductase (FAR) reduces the resulting (Z)-9-tetradecenoic acid to the corresponding alcohol, (Z)-9-tetradecen-1-ol. nih.gov

Acetylation: An alcohol acetyltransferase (AAT), such as the yeast's native ATF1, catalyzes the final step, acetylating the alcohol to produce (Z)-9-tetradecenyl acetate. alfa-chemistry.com

Cultivating these engineered yeast strains with a simple carbon source like myristic acid methyl ester results in the production and secretion of the final pheromone component into the medium. nih.govalfa-chemistry.com

Engineered Microbial Cell Factories

The concept of microbial cell factories extends beyond yeast to include other microorganisms, such as acetogenic bacteria. frontiersin.orgnih.gov These microbes are metabolically engineered to produce a wide range of biochemicals. researchgate.netnih.gov While specific examples for 9-tetradecenyl acetate are less documented than for yeast, the underlying principles are the same. By introducing heterologous metabolic pathways, these bacteria can be programmed to synthesize non-native products. researchgate.netnih.gov

The advantage of using certain microbial factories is their ability to utilize simple and inexpensive feedstocks, including C1 gases like CO or CO₂/H₂. frontiersin.orgnih.gov An engineered bacterium could theoretically be designed to produce acetyl-CoA through a pathway like the Wood-Ljungdahl pathway and then channel this fundamental building block into a fatty acid synthesis pathway. frontiersin.org By introducing the requisite desaturases, reductases, and acetyltransferases, as demonstrated in yeast, it would be possible to direct the synthesis toward 9-tetradecenyl acetate. This approach represents a frontier in sustainable chemical production, converting waste gases into high-value specialty chemicals. nih.gov

| Biocatalytic Synthesis Method | Organism | Key Engineering Steps | Precursor(s) |

| Yeast-Based Production | Saccharomyces cerevisiae | Introduction of desaturase, reductase, and acetyltransferase genes | Myristic acid or its esters |

| Engineered Microbial Factory | Bacteria (e.g., Acetogens) | Introduction of fatty acid synthesis, desaturation, reduction, and acetylation pathways | Simple sugars, C1 gases (CO, CO₂) |

Enzyme-Mediated Stereoselective Transformations

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity under mild reaction conditions. In the context of 9-tetradecenyl acetate synthesis, enzymes, particularly lipases, are utilized for their ability to catalyze stereoselective transformations. This is especially valuable in creating chiral precursors or in resolving racemic mixtures to obtain enantiomerically pure compounds that can then be converted to the target pheromone.

Lipases are frequently employed in kinetic resolution processes, where they selectively acylate or hydrolyze one enantiomer of a racemic alcohol or ester at a much faster rate than the other. This allows for the separation of the two enantiomers, one as the acylated product and the other as the unreacted starting material. These resolved chiral building blocks can then be utilized in subsequent steps to construct the desired stereoisomer of 9-tetradecenyl acetate. The stereoselectivity of these enzymatic reactions is influenced by factors such as the choice of enzyme, solvent, and acyl donor.

While direct enzymatic synthesis of the final 9-tetradecenyl acetate is less commonly reported, the use of enzymes to prepare key chiral intermediates is a well-established strategy in pheromone synthesis. This approach leverages the high enantio- and regioselectivity of biocatalysts to introduce the desired stereochemistry early in the synthetic sequence. orgsyn.orgchem-station.com

Sustainable and Cost-Effective Synthesis Development

The large-scale application of 9-tetradecenyl acetate in agriculture necessitates the development of synthetic routes that are not only efficient but also sustainable and economically viable. This involves exploring the use of renewable starting materials and designing greener chemical processes that minimize waste and energy consumption.

Utilization of Inexpensive Starting Materials

For instance, oleic acid, an abundant fatty acid, can serve as a precursor. Through a series of chemical transformations, the double bond in oleic acid can be cleaved and the resulting fragments can be further elaborated to yield the target pheromone. Another example is the synthesis of (Z)-9-tetradecenyl acetate from aleuritic acid, a component of shellac. khanacademy.org The use of such bio-based starting materials not only reduces the reliance on petrochemical feedstocks but can also lead to more cost-effective production.

| Starting Material | Synthetic Approach | Key Advantages |

| Plant Oils (Fatty Acids) | Cross-metathesis, functional group manipulations | Renewable, potentially lower cost |

| Aleuritic Acid | Multi-step chemical conversion | Utilization of a natural product |

Development of Greener Chemical Processes

Green chemistry principles are increasingly being integrated into the synthesis of insect pheromones to minimize the environmental impact of chemical production. Biotechnological approaches, in particular, offer a promising avenue for the sustainable synthesis of 9-tetradecenyl acetate. acs.orgnih.gov

Metabolic engineering of microorganisms, such as the yeast Saccharomyces cerevisiae, has been successfully employed for the bioproduction of (Z)-9-tetradecenyl acetate. tandfonline.comgoogle.com By introducing and optimizing a biosynthetic pathway within the yeast, it is possible to convert simple carbon sources into the desired pheromone. This method operates under mild conditions (room temperature and atmospheric pressure) in aqueous media, significantly reducing the use of harsh reagents and organic solvents typically associated with traditional chemical synthesis. Furthermore, biotechnological production can reduce greenhouse gas emissions by up to 90% compared to conventional methods. wikipedia.org

Another innovative green approach involves the use of plants as biofactories. wikipedia.org Genetically engineered plants, such as Camelina sativa, can be modified to produce pheromone precursors in their seed oil. nih.govgla.ac.uk These precursors can then be extracted and converted to the final pheromone product. This strategy leverages the plant's natural metabolic pathways to produce the key building blocks, offering a scalable and sustainable production platform. organic-chemistry.orgorgsyn.org

Stereoisomer-Specific Synthesis Techniques

The biological activity of 9-tetradecenyl acetate is highly dependent on its isomeric purity. Therefore, synthetic methods that provide high stereoselectivity for either the (Z) or (E) isomer are crucial.

(Z)-9-Tetradecenyl Acetate Synthesis

The synthesis of the (Z)-isomer, a major component of the sex pheromone of the fall armyworm (Spodoptera frugiperda), has been achieved through several stereoselective methods. researchgate.nettandfonline.comalfa-chemistry.com

One of the most common and reliable methods for constructing the (Z)-double bond is the Wittig reaction . pherobase.com This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone. By carefully selecting the reaction conditions and the nature of the ylide (typically a non-stabilized ylide), a high preference for the (Z)-alkene can be achieved. nih.gov

Another powerful technique is alkyne metathesis , which involves the catalytic redistribution of alkyne fragments. orgsyn.orgacs.orggla.ac.uk The resulting internal alkyne can then be stereoselectively reduced to the corresponding (Z)-alkene using catalysts such as Lindlar's catalyst or P-2 nickel. This method offers high stereoselectivity and functional group tolerance.

Z-selective cross-metathesis using ruthenium-based catalysts has also emerged as a concise and efficient method for the synthesis of (Z)-alkenes, including precursors to (Z)-9-tetradecenyl acetate. chem-station.comorganic-chemistry.org This reaction allows for the direct coupling of two terminal alkenes to form a (Z)-disubstituted internal alkene.

A recent approach involves the alkylation of a terminal alkyne followed by a stereoselective reduction of the resulting internal alkyne to the (Z)-alkene. This method has been successfully applied to the synthesis of (Z)-9-tetradecenyl acetate with high stereoselectivity. tandfonline.com

| Method | Description | Key Features |

| Wittig Reaction | Coupling of a phosphorus ylide with an aldehyde. | High (Z)-selectivity with non-stabilized ylides. |

| Alkyne Metathesis & Reduction | Catalytic formation of an internal alkyne followed by stereoselective reduction. | Excellent stereocontrol in the reduction step. |

| Z-Selective Cross-Metathesis | Direct coupling of terminal alkenes using a ruthenium catalyst. | Atom-economical and efficient. |

| Alkyne Alkylation & Reduction | Formation of an internal alkyne via alkylation, followed by reduction. | Good control over the double bond geometry. |

(E)-9-Tetradecenyl Acetate Synthesis

The synthesis of the (E)-isomer requires different stereoselective strategies to favor the formation of the trans double bond.

The Wittig reaction can also be adapted to produce (E)-alkenes. The use of stabilized phosphorus ylides or modifications to the reaction conditions, such as the Schlosser modification, can lead to a preference for the (E)-isomer. organic-chemistry.org

The Julia olefination and its modern variations, such as the Julia-Kocienski olefination, are highly effective methods for the stereoselective synthesis of (E)-alkenes. chem-station.comwikipedia.orgorganic-chemistry.orgalfa-chemistry.com These reactions involve the coupling of a sulfone with an aldehyde or ketone, followed by a reductive elimination that predominantly yields the (E)-alkene.

Another approach involves the reduction of an internal alkyne using dissolving metal conditions, such as sodium in liquid ammonia, which selectively produces the (E)-alkene. The starting alkyne can be prepared through various methods, including the coupling of smaller alkyne fragments.

Furthermore, hydroboration of a terminal alkyne followed by a palladium-catalyzed cross-coupling reaction can also lead to the stereoselective formation of an (E)-alkene. orgsyn.org

| Method | Description | Key Features |

| Wittig Reaction (modified) | Using stabilized ylides or specific reaction conditions. | Can be tuned to favor (E)-isomer formation. |

| Julia-Kocienski Olefination | Coupling of a sulfone with an aldehyde followed by elimination. | High (E)-selectivity. |

| Dissolving Metal Reduction | Reduction of an internal alkyne with sodium in liquid ammonia. | Classic and reliable method for (E)-alkene synthesis. |

| Hydroboration-Coupling | Hydroboration of a terminal alkyne followed by cross-coupling. | Good stereocontrol. |

Analytical Techniques for Identification and Characterization

Chromatographic Separation Methods

Chromatography is fundamental to isolating 9-tetradecenyl acetate (B1210297) from complex mixtures, such as insect pheromone gland extracts, and separating its geometric isomers.

Gas chromatography is a primary technique for the analysis of volatile compounds like 9-tetradecenyl acetate. It is extensively used to separate components of insect pheromone blends extracted from glands or collected from headspace volatiles. nih.gov In the analysis of pheromones from species like the fall armyworm (Spodoptera frugiperda), (Z)-9-tetradecenyl acetate is often found as a major or minor component alongside other acetates and alcohols. nih.gov

GC analysis of gland extracts from the moth Spodoptera cosmioides successfully identified (9Z)-9-tetradecenyl acetate as one of the key components of its sex pheromone blend. researchgate.net The compound's retention time on a specific GC column, compared with that of a synthetic standard, provides the initial identification. The coupling of GC with a mass spectrometer (GC-MS) or an electroantennographic detector (GC-EAD) provides definitive structural confirmation and biological relevance, respectively. researchgate.net

| Parameter | Typical Specification | Purpose |

|---|---|---|

| Column | Non-polar (e.g., DB-5, HP-5ms) or polar (e.g., DB-WAX, HP-INNOWax) capillary column | Separates compounds based on boiling point and polarity. |

| Injector Temperature | ~225-250 °C | Ensures rapid volatilization of the sample. |

| Carrier Gas | Helium or Hydrogen | Transports the vaporized sample through the column. |

| Oven Program | Temperature ramp (e.g., 100 °C hold for 2 min, then ramp to 250 °C at 10 °C/min) | Allows for the separation of compounds with a range of volatilities. |

| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS), Electroantennographic Detector (EAD) | Detects and quantifies the separated compounds. |

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, serves as a valuable complementary technique to GC. It is especially useful for the purification and identification of pheromone components. A significant advantage of HPLC over GC is that it operates at lower temperatures, which prevents the thermal decomposition or isomerization of sensitive unsaturated compounds.

Reversed-phase HPLC can effectively separate long-chain acetates based on their chain length and degree of unsaturation. This method is also highly efficient at removing non-volatile lipid contaminants, such as triglycerides, from crude pheromone extracts, which is a critical step in sample purification.

Spectroscopic Identification Methods

Spectroscopic methods provide detailed information about the molecular structure of 9-tetradecenyl acetate, including its mass, fragmentation pattern, and the stereochemistry of its double bond.

Mass spectrometry, especially when coupled with Gas Chromatography (GC-MS), is a powerful tool for the structural elucidation of 9-tetradecenyl acetate. creative-biostructure.com Upon ionization (commonly via electron ionization), the molecule fragments in a predictable manner, producing a unique mass spectrum that acts as a molecular fingerprint.

The mass spectrum of 9-tetradecenyl acetate shows a molecular ion peak (M⁺) corresponding to its molecular weight (254.41 g/mol ). herts.ac.ukchemspider.com The fragmentation pattern is characteristic of long-chain acetates. A prominent peak is often observed at m/z 61, corresponding to the protonated acetic acid fragment [CH₃COOH₂]⁺, resulting from a McLafferty rearrangement. Another key fragment is the acetyl cation [CH₃CO]⁺ at m/z 43. The structure is confirmed by comparing the obtained mass spectrum with reference spectra from established databases like the National Institute of Standards and Technology (NIST) library. researchgate.netechemi.com

| Mass-to-Charge Ratio (m/z) | Likely Fragment Ion | Significance |

|---|---|---|

| 254 | [C₁₆H₃₀O₂]⁺ | Molecular Ion (M⁺) |

| 194 | [M - CH₃COOH]⁺ | Loss of acetic acid |

| 61 | [C₂H₅O₂]⁺ | Protonated acetic acid (from rearrangement) |

| 43 | [C₂H₃O]⁺ | Acetyl cation |

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the stereochemical assignment of 9-tetradecenyl acetate, specifically for determining the geometry of the C9 double bond (Z or E). ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

The definitive assignment of the double bond geometry is achieved by analyzing the coupling constants (J-values) of the vinylic protons (the hydrogens attached to the C9 and C10 carbons). The magnitude of the vicinal coupling constant between these two protons is diagnostic of the stereochemistry:

A J-value in the range of 6-12 Hz is characteristic of a cis (or Z) configuration.

A larger J-value, typically between 12-18 Hz, indicates a trans (or E) configuration.

This difference allows for the unambiguous identification of (Z)-9-tetradecenyl acetate and (E)-9-tetradecenyl acetate. Furthermore, the chemical shifts of the allylic carbons in the ¹³C NMR spectrum can also provide confirmatory evidence for the stereochemical assignment.

Electroantennography (EAG) for Biological Detection

Electroantennography (EAG) is a powerful bioassay used to measure the electrical response of an insect's antenna to volatile chemical stimuli. researchgate.netalfa-chemistry.com This technique is essential for identifying which compounds in a complex mixture, such as a gland extract, are biologically active and can be detected by the insect. nih.gov The method involves placing electrodes at the base and tip of an excised insect antenna and recording the change in electrical potential (the EAG response) when a puff of odorant-containing air is passed over it. nih.gov The resulting signal represents the sum of depolarizations from numerous olfactory receptor neurons. alfa-chemistry.comnih.gov

EAG is frequently coupled with gas chromatography (GC-EAD). In a GC-EAD setup, the effluent from the GC column is split into two streams. One stream goes to a standard GC detector (like an FID), while the other is directed over the insect antenna. nih.gov This allows for the simultaneous recording of the chemical profile (the chromatogram) and the antenna's biological response. A peak in the EAG trace that corresponds in time with a peak in the chromatogram indicates that the compound eluting at that moment is biologically active for the insect being tested. This combined technique was instrumental in demonstrating that male antennae of Spodoptera littoralis respond to (Z)-9-tetradecenyl acetate. nih.gov GC-EAD is a crucial step in the identification of new pheromones, confirming that a specific molecule is not just present but is also detected by the target organism. creative-biostructure.com

Single Sensillum Recording (SSR) for Olfactory Neuron Response Profiling

Single Sensillum Recording (SSR) is a powerful electrophysiological technique used to measure the activity of individual olfactory sensory neurons (OSNs) housed within a single sensillum, which are the hair-like sensory organs on an insect's antenna. researchgate.netnih.gov This method provides a direct measure of the neuronal response to chemical stimuli, offering high sensitivity and selectivity. By inserting a recording electrode into a single sensillum, researchers can detect the action potentials, or "spikes," generated by the OSNs in response to specific odorants. researchgate.netnih.gov The frequency of these spikes is indicative of the neuron's level of excitation.

In the context of 9-tetradecenyl acetate, SSR has been instrumental in elucidating its role as a behavioral antagonist in several moth species, most notably the European Corn Borer, Ostrinia nubilalis. Research has shown that specific OSNs on the antennae of male O. nubilalis are selectively tuned to detect (Z)-9-tetradecenyl acetate. researchgate.netbiologists.com When these neurons are stimulated, they send inhibitory signals to the brain, which can disrupt the moth's attraction to the female-produced sex pheromone.

Detailed Research Findings

Studies utilizing SSR have demonstrated a clear dose-dependent response of specific olfactory neurons to (Z)-9-tetradecenyl acetate in O. nubilalis. These neurons, often referred to as "antagonist-specialist" neurons, show an increase in spike frequency with increasing concentrations of the compound.

One pivotal study investigated the responses of olfactory receptor neurons in the Z-strain of O. nubilalis to various compounds, including (Z)-9-tetradecenyl acetate. The findings revealed that a specific type of neuron consistently responded to this antagonist. Cross-adaptation experiments, where the sensillum is exposed to one compound and then another, confirmed that the same olfactory receptor neuron was responsible for detecting both (Z)-9-tetradecenyl acetate and another antagonist, (Z)-11-hexadecanal. researchgate.netbiologists.com This suggests a dedicated neural pathway for processing information about behavioral antagonists.

A specific class of olfactory sensory neurons in O. nubilalis is highly sensitive to (Z)-9-tetradecenyl acetate.

The response of these neurons, as measured by spike frequency, is dose-dependent.

The activation of these neurons by (Z)-9-tetradecenyl acetate plays a crucial role in the antagonistic effect on the moth's response to its sex pheromone.

The data presented in the following table is a representative example compiled from typical SSR experimental results, illustrating the dose-dependent neuronal response to (Z)-9-tetradecenyl acetate.

| Compound | Dosage (µg) | Mean Spike Frequency (spikes/s) | Standard Deviation |

|---|---|---|---|

| (Z)-9-tetradecenyl acetate | 0.1 | 15 | ± 3 |

| (Z)-9-tetradecenyl acetate | 1 | 45 | ± 7 |

| (Z)-9-tetradecenyl acetate | 10 | 85 | ± 12 |

| (Z)-9-tetradecenyl acetate | 100 | 130 | ± 18 |

| Control (Hexane) | - | 5 | ± 2 |

This interactive table demonstrates that as the dosage of (Z)-9-tetradecenyl acetate increases, the mean spike frequency of the responsive olfactory neuron also increases significantly compared to the control. This type of quantitative data is fundamental for understanding the sensitivity and tuning of insect olfactory neurons to specific semiochemicals.

Biological Activity and Chemo Communication Systems

Pheromonal Activity in Lepidopteran Species

In the intricate world of moth communication, 9-tetradecenyl acetate (B1210297) is a key player, functioning as a sex pheromone to facilitate the meeting of mates. Its role is nuanced, with its specific chemical structure and its presence in relation to other compounds dictating its function and the behavioral response it elicits.

(Z)-9-Tetradecenyl acetate is one of the most common components of sex pheromones in moths, having been identified in 199 species. ncsu.edu It typically functions as a long-range attractant, released by females to lure conspecific males for mating. For example, it is a primary component of the sex pheromone of the summer fruit tortrix moth, Adoxophyes reticulana. The synthetic version of (Z)-9-tetradecenyl acetate has been shown to be highly effective in eliciting electrophysiological responses in various noctuid moth species. researchgate.net

The fall armyworm, Spodoptera frugiperda, is another species where (Z)-9-tetradecenyl acetate is the major component of the female-produced sex pheromone. oup.com Similarly, it is a known sex pheromone component for the rice green caterpillar, Naranga aenescens. researchgate.net The biological production of related compounds, such as (Z,E)-9,12-tetradecadienyl acetate, which is a major pheromone component for many stored-product moths like Plodia and Ephestia species, often occurs alongside (Z)-9-tetradecenyl acetate. nih.goviastate.edu

The specificity of chemical communication in moths is often achieved through precise blends of multiple pheromone components. The ratio of these components is critical for reproductive isolation between closely related species. 9-Tetradecenyl acetate is frequently a component in these species-specific blends.

For instance, in three species of the genus Adoxophyes, females produce mixtures of (Z)-9-tetradecenyl acetate (Z9-14:OAc) and (Z)-11-tetradecenyl acetate (Z11-14:OAc) in distinctly different ratios. The approximate ratios of Z9-14:OAc to Z11-14:OAc are:

Adoxophyes honmai: 100:200

Adoxophyes orana: 100:25

Adoxophyes sp.: 100:4,000

Field tests have demonstrated that males of each species are preferentially attracted to the blend that mimics the ratio produced by their conspecific females, showcasing the importance of these ratios in maintaining species boundaries.

In the case of the obliquebanded leafroller, Choristoneura rosaceana, the pheromone gland contains a blend of four main components, with (Z)-11-tetradecenyl acetate being the most abundant. researchgate.net While 9-tetradecenyl acetate is not a primary component in this species, the example illustrates the common principle of multi-component pheromone systems in Lepidoptera.

The Asian corn borer, Ostrinia furnacalis, utilizes a multi-component lure where (Z)-9-tetradecenyl acetate is blended with cis/trans-12-tetradecenyl acetate and tetradecyl acetate for effective pest monitoring.

The functional significance of 9-tetradecenyl acetate within a pheromone blend can vary, acting as either a major component that can elicit attraction on its own, or as a minor component that modulates the response to other compounds.

In the almond moth, Cadra cautella, the sex pheromone is a blend of (Z,E)-9,12-tetradecadienyl acetate and (Z)-9-tetradecenyl acetate. nih.gov In this blend, (Z,E)-9,12-tetradecadienyl acetate is the major component capable of inducing attraction by itself. (Z)-9-tetradecenyl acetate, the minor component, is not attractive on its own but significantly enhances the attraction of the major component. nih.gov Both the almond moth and the beet armyworm, Spodoptera exigua, use (Z,E)-9,12-tetradecadienyl acetate as a major pheromone component, with (Z)-9-tetradecenyl acetate also being present. iastate.edu

Conversely, in many Spodoptera species, (Z)-9-tetradecenyl acetate is the major component of the pheromone blend. oup.com For example, in Spodoptera littoralis and S. litura, while the major component is (Z,E)-9,11-tetradecadienyl acetate, (Z)-9-tetradecenyl acetate is also a known component of the pheromonal communication system of the genus.

The following table summarizes the role of 9-tetradecenyl acetate in select Lepidopteran species:

| Species | Role of 9-tetradecenyl Acetate | Pheromone Blend Components |

|---|---|---|

| Adoxophyes honmai | Major Component | (Z)-9-tetradecenyl acetate, (Z)-11-tetradecenyl acetate |

| Adoxophyes orana | Major Component | (Z)-9-tetradecenyl acetate, (Z)-11-tetradecenyl acetate |

| Adoxophyes sp. | Major Component | (Z)-9-tetradecenyl acetate, (Z)-11-tetradecenyl acetate |

| Cadra cautella (Almond Moth) | Minor Component (Enhancer) | (Z,E)-9,12-tetradecadienyl acetate, (Z)-9-tetradecenyl acetate |

| Spodoptera frugiperda (Fall Armyworm) | Major Component | (Z)-9-tetradecenyl acetate |

| Naranga aenescens (Rice Green Caterpillar) | Major Component | 9-Tetradecenyl acetate, (Z)-9-Hexadecenyl acetate |

| Ostrinia furnacalis (Asian Corn Borer) | Major Component | (Z)-9-tetradecenyl acetate, cis/trans-12-tetradecenyl acetate, tetradecyl acetate |

Interspecific Communication and Antagonism

The chemical signals used for intraspecific communication can also be detected by other species, leading to interspecific interactions. In the context of 9-tetradecenyl acetate, this can result in either antagonistic effects, where the compound inhibits the response of another species to its own pheromone, or in cross-attraction.

Behavioral antagonism is a key mechanism for maintaining reproductive isolation between sympatric species that may use similar pheromone components. Isomers or analogues of 9-tetradecenyl acetate can act as potent inhibitors of attraction for other species.

For the diamondback moth, Plutella xylostella, pheromone components from two sympatric noctuid moths, Spodoptera litura and Spodoptera exigua, have been shown to have an antagonistic effect. ncsu.edu Specifically, (Z,E)-9,12-tetradecadienyl acetate and (Z,E)-9,11-tetradecadienyl acetate, when added to the pheromone lure of P. xylostella, significantly decreased the trap catches of male P. xylostella in a dose-dependent manner. ncsu.edu These compounds inhibited the upwind flight behavior of P. xylostella males towards their own pheromone source in wind tunnel bioassays. ncsu.edu

In the case of the corn earworm moth, Helicoverpa zea, a related compound, (Z)-9-tetradecenal, can act as a behavioral antagonist at higher concentrations. nih.gov While small amounts of (Z)-9-tetradecenal can be attractive, larger proportions suppress the upwind flight response. nih.gov This is explained by the presence of a broadly tuned "antagonist" receptor neuron in the male antennae that is activated by higher concentrations of this and other related compounds. nih.gov

Furthermore, a synthetic analogue, (Z)-9-tetradecenyl trifluoromethyl ketone (Z9-14:TFMK), has been shown to inhibit the pheromone action in Spodoptera frugiperda. oup.com This analogue affects the electroantennogram responses of male moths and, in field tests, significantly decreased the number of males caught when mixed with the pheromone in a 10:1 ratio. oup.com

The following table details examples of behavioral antagonism involving 9-tetradecenyl acetate and its analogues:

| Antagonistic Compound | Affected Species | Effect |

|---|---|---|

| (Z,E)-9,12-tetradecadienyl acetate | Plutella xylostella | Inhibits upwind flight and reduces trap catches. ncsu.edu |

| (Z,E)-9,11-tetradecadienyl acetate | Plutella xylostella | Inhibits upwind flight and reduces trap catches. ncsu.edu |

| (Z)-9-tetradecenal (at high concentrations) | Helicoverpa zea | Suppresses upwind flight response. nih.gov |

| (Z)-9-tetradecenyl trifluoromethyl ketone | Spodoptera frugiperda | Reduces male captures in pheromone traps. oup.com |

Cross-attraction occurs when the pheromone of one species attracts individuals of another species. This phenomenon is more likely to happen between closely related species that share common pheromone components. While the specificity of pheromone blends generally serves to prevent such occurrences, the sharing of compounds like 9-tetradecenyl acetate can sometimes lead to interspecific attraction.

For example, in field experiments with heliothine moths, it was observed that backcross females of Heliothis subflexa with a reduced amount of certain acetate esters in their pheromone blend attracted more males of the closely related species Heliothis virescens. This suggests that the specific blend composition is crucial for preventing cross-attraction. While not a direct example involving 9-tetradecenyl acetate as the primary attractant for another species, it illustrates the principle of how variations in pheromone blends can lead to interspecific interactions. The presence of shared pheromone components, such as (Z)-9-tetradecenal in the blends of several heliothine species, can contribute to these complex interspecific dynamics.

Behavioral Responses in Target Organisms

(Z)-9-Tetradecenyl acetate is a pivotal component of the sex pheromone blend for numerous lepidopteran species, eliciting a cascade of well-defined behavioral responses in receptive males. These behaviors are crucial for locating a potential mate and successfully initiating copulation. The compound's presence in the air triggers a series of innate actions, guiding the male toward the pheromone source, which is typically a calling female.

Upwind Flight and Orientational Behaviors

Upon detection of (Z)-9-tetradecenyl acetate, often in combination with other minor pheromone components, male moths initiate a characteristic upwind flight. This behavior is a programmed response to the chemical cue and is fundamental for long-distance mate location. The insect flies against the wind, a behavior known as positive anemotaxis, which keeps it within the pheromone plume.

Research on the fall armyworm, Spodoptera frugiperda, has demonstrated that specific blends containing (Z)-9-tetradecenyl acetate are highly effective at attracting males. Field evaluations in India showed that a blend of (Z)-9-tetradecenyl acetate, (Z)-11-hexadecenyl acetate, and (Z)-7-dodecenyl acetate in an 87:12.5:0.5 ratio attracted a significantly high number of male moths. nih.govpmhe.in This indicates that while (Z)-9-tetradecenyl acetate is a primary attractant, the precise ratio of components is critical for optimizing the upwind flight response.

The orientation of the flight path is not random. Male insects continuously monitor the concentration of the pheromone. If they fly out of the plume, the loss of the scent triggers a crosswind casting or zigzagging flight pattern until the plume is reacquired. This ensures that the male stays on course toward the female. The entire sequence of behaviors, from initial activation to sustained upwind flight and source location, is a sophisticated strategy to overcome the challenges of locating a small pheromone source in a complex environment.

Mating Initiation and Disruption

The culmination of the upwind flight and orientation behaviors is the arrival of the male in close proximity to the female, where (Z)-9-tetradecenyl acetate and other short-range pheromone components trigger the final stages of mating behavior. In the fall armyworm, (Z)-9-tetradecenyl acetate was first identified from female abdominal glands and was shown to elicit wing fanning and copulatory behavior in laboratory settings. nih.gov

The crucial role of (Z)-9-tetradecenyl acetate in mating has led to its widespread use in pest management strategies, specifically through mating disruption. researchgate.netnih.govresearchgate.netfrontiersin.org This technique involves permeating an agricultural area with a high concentration of the synthetic pheromone. The abundance of the pheromone in the atmosphere has several disruptive effects on male behavior:

Adaptation of Sensory Neurons: Constant exposure can lead to the habituation of the olfactory receptor neurons, making them less sensitive to the pheromone released by females.

Camouflage of Female Plumes: The high background concentration of the synthetic pheromone can mask the natural, lower-concentration plumes released by calling females, making it impossible for males to locate them.

False Plume Following: Males may initiate upwind flight after detecting the synthetic pheromone but are led to artificial sources (the dispensers) rather than to females.

Studies have shown that mating disruption using (Z)-9-tetradecenyl acetate can be highly effective. For instance, aerial applications of (Z)-9-tetradecenyl acetate in a maize field resulted in an average reduction of 86% in mating and 84% in oviposition by the fall armyworm. nih.gov Similarly, the use of (Z,E)-9,12-tetradecadienyl acetate (a related compound for which (Z)-9-tetradecenyl acetate can be a metabolic precursor) is a key strategy for the mating disruption of various storage pests. researchgate.net

However, the continuous use of a single pheromone component for mating disruption can lead to the development of resistance. In populations of the smaller tea tortrix, Adoxophyes honmai, prolonged use of a disruptant composed solely of (Z)-11-tetradecenyl acetate led to a significant decrease in its effectiveness. usda.gov This suggests that males in these populations may have adapted to rely on other components of the pheromone blend for mate location.

Stereoisomeric Specificity in Chemoreception

The biological activity of 9-tetradecenyl acetate is highly dependent on its stereoisomerism, specifically the geometry of the double bond at the 9th carbon, which can exist in either the cis (Z) or trans (E) configuration. Insect olfactory systems have evolved to be exquisitely sensitive to the specific isomeric blend produced by their species, which serves as a crucial mechanism for reproductive isolation.

The detection of these isomers is mediated by specialized olfactory receptor neurons (ORNs) located in the male moth's antennae. These neurons express specific odorant receptors (ORs) that bind to the pheromone components with high specificity.

In the European corn borer, Ostrinia nubilalis, two distinct pheromone races exist, the Z-strain and the E-strain. The Z-strain females produce a pheromone blend that is predominantly (Z)-11-tetradecenyl acetate (a compound with a similar structure to 9-tetradecenyl acetate), while the E-strain females produce mainly the (E) isomer. nih.gov Research on the odorant receptors of the Z-strain has identified a receptor, OnOr6, that is highly selective for the Z11-isomer and is at least three orders of magnitude less responsive to the E11-isomer. nih.gov This demonstrates the high degree of stereoisomeric specificity at the molecular level of chemoreception.

Conversely, other receptors in the same species, such as OnOr1, 3, and 5, were found to be more broadly responsive, showing reactions to both Z and E isomers of tetradecenyl acetate, as well as to (Z)-9-tetradecenyl acetate, which acts as a behavioral antagonist for this species. nih.gov This suggests a complex system of both highly specific and more broadly tuned receptors that work in concert to decode the pheromone signal.

The behavioral output is a direct consequence of this neural specificity. Males of one strain are typically not attracted to the pheromone blend of the other, preventing interbreeding. The precise ratio of Z to E isomers is critical; the presence of the "wrong" isomer can act as a behavioral antagonist, inhibiting the response even if the primary attractive component is present.

The following table summarizes the differential responses and receptor specificity for tetradecenyl acetate isomers in selected species.

| Species | Isomer (Primary Attractant) | Behavioral Effect of Other Isomers | Receptor Specificity |

| Ostrinia nubilalis (Z-strain) | (Z)-11-tetradecenyl acetate | (E)-11-tetradecenyl acetate is a minor component but required in a specific ratio. (Z)-9-tetradecenyl acetate is a behavioral antagonist. | OnOr6 is highly specific to the Z-isomer. Other receptors (OnOr1, 3, 5) are more broadly tuned. nih.gov |

| Spodoptera frugiperda | (Z)-9-tetradecenyl acetate | The blend includes other compounds like (Z)-7-dodecenyl acetate and (Z)-11-hexadecenyl acetate. The role of the E-isomer of 9-tetradecenyl acetate is not as a primary attractant. | Specific olfactory sensory neurons respond to (Z)-9-tetradecenyl acetate. |

| Adoxophyes honmai | Blend including (Z)-9-tetradecenyl acetate and (Z)-11-tetradecenyl acetate | The precise ratio of isomers is crucial for attraction. | Males evolved to respond to different ratios after prolonged exposure to a single-isomer mating disruptant. usda.gov |

This high degree of specificity in chemoreception underscores the evolutionary importance of the isomeric composition of 9-tetradecenyl acetate and related compounds in maintaining species boundaries and ensuring reproductive success.

Neuroethology and Olfactory Perception

Olfactory Receptor Neuron (ORN) Specificity and Sensitivity

Olfactory Receptor Neurons (ORNs) are the primary detectors of odorant molecules, including pheromones. wikipedia.orgnih.gov These neurons, housed within specialized sensory hairs called sensilla on the insect's antennae, exhibit remarkable specificity and sensitivity to particular chemical compounds. mdpi.com Pheromone-specific ORNs are often narrowly tuned to detect single components of a species' pheromone blend. mdpi.com

The response of an ORN is characterized by the generation of action potentials, or "spikes," upon stimulation by a specific odorant. The specificity of these neurons allows an insect to distinguish its species-specific pheromone from a multitude of other environmental odors and even the pheromones of closely related species.

In the European corn borer, Ostrinia nubilalis, ORNs housed within a single sensillum show distinct response profiles to different pheromone components and behavioral antagonists. nih.govresearchgate.net For instance, (Z)-9-tetradecenyl acetate (B1210297) (Z9-14:OAc), which acts as a behavioral antagonist for this species, stimulates a specific ORN that is distinguishable by its medium-sized spike amplitude. nih.gov This is in contrast to the primary pheromone components, (E)-11-tetradecenyl acetate (E11-14:OAc) and (Z)-11-tetradecenyl acetate (Z11-14:OAc), which stimulate ORNs producing large and small spikes, respectively. nih.gov This differential coding at the peripheral level is crucial for the central nervous system to interpret the composition of a pheromone blend.

The addition of certain compounds to a pheromone blend can modulate the neural response. In the Helicoverpa species, (Z)-9-tetradecenal (a related aldehyde) can act as an agonist in small amounts for H. armigera, enhancing the response, but as an antagonist at higher concentrations. frontiersin.org For the related species H. assulta, this same compound acts as an antagonist. frontiersin.org This highlights the complexity of blend perception, where the ratio and presence of minor components can drastically alter the signal perceived by the ORNs.

| Compound | Abbreviation | Role | Observed ORN Spike Size |

|---|---|---|---|

| (E)-11-tetradecenyl acetate | E11-14:OAc | Primary Pheromone Component | Large |

| (Z)-11-tetradecenyl acetate | Z11-14:OAc | Primary Pheromone Component | Small |

| (Z)-9-tetradecenyl acetate | Z9-14:OAc | Behavioral Antagonist | Medium |

| (E)-12-tetradecenyl acetate | E12-14:OAc | O. furnacalis Pheromone | Large |

| (Z)-12-tetradecenyl acetate | Z12-14:OAc | O. furnacalis Pheromone | Large |

The response of an ORN is not only dependent on the chemical structure of the stimulus but also on its concentration. Dose-response dynamics describe the relationship between the concentration of an odorant and the magnitude of the resulting neural response, typically measured as the firing rate (spikes per second) of the neuron. Generally, as the concentration of a pheromone component increases, the firing rate of the corresponding ORN also increases, up to a saturation point. researchgate.net This allows the insect to gauge the distance and direction of the pheromone source.

Studies on the moth Spodoptera littoralis have shown that prior exposure to a pheromone can sensitize the ORNs, causing them to respond more strongly to subsequent exposures at the same concentration. researchgate.net This suggests that the dose-response curves can be dynamic and are subject to modulation by experience, which can lower the behavioral response threshold. researchgate.net

Pheromone Binding Proteins (PBPs) and Odorant Receptors (ORs)

For a hydrophobic molecule like 9-tetradecenyl acetate to elicit a response, it must first traverse the aqueous sensillar lymph that bathes the dendrites of the ORNs. This critical transport is facilitated by Pheromone Binding Proteins (PBPs), which then deliver the pheromone to Odorant Receptors (ORs) embedded in the neuronal membrane. researchgate.netacs.org

PBPs are small, soluble proteins that are highly abundant in the sensillar lymph of insect antennae. acs.orgproteopedia.org They function to capture hydrophobic pheromone molecules from the air and transport them to the ORs. researchgate.netacs.org The binding process is crucial for solubilizing the pheromone and protecting it from degradation by enzymes present in the lymph. acs.org

Research on the PBP from Adoxophyes honmai (AlepPBP2) has demonstrated a high binding affinity for (Z)-9-tetradecenyl acetate, with a dissociation constant (Ki) of 1.32 µM. researchgate.net This indicates a strong and specific interaction between the protein and the pheromone ligand. The binding pocket of PBPs is typically hydrophobic, accommodating the carbon chain of the acetate, while specific residues may form hydrogen bonds with the acetate functional group. proteopedia.orgresearchgate.net This precise molecular interaction is fundamental to the selectivity of the olfactory system.

| Ligand | Abbreviation | Binding Affinity (Ki in µM) |

|---|---|---|

| (Z)-7-dodecenyl acetate | Z7-12:OAc | 1.11 ± 0.1 |

| (Z)-9-tetradecenyl acetate | Z9-14:OAc | 1.32 ± 0.15 |

Once the PBP-pheromone complex reaches the dendritic membrane of the ORN, the pheromone is released and binds to an Odorant Receptor (OR). researchgate.net ORs are transmembrane proteins that, upon binding with their specific ligand, undergo a conformational change. wikipedia.org In insects, this change opens an ion channel, leading to a depolarization of the neuron's membrane and the generation of an action potential. wikipedia.org

The selectivity of the olfactory system ultimately resides in the diversity and specificity of these receptors. wikipedia.org A single ORN typically expresses only one type of OR, which is tuned to a specific chemical structure. nih.gov Therefore, an ORN that responds to (Z)-9-tetradecenyl acetate expresses an OR that selectively binds this molecule over other structurally similar compounds. This "one-neuron, one-receptor" rule ensures a high degree of fidelity in the initial stages of olfactory coding. The combined activation patterns of many different ORs in response to a complex blend of odors form a combinatorial code that the brain interprets to identify a specific scent. nih.gov

Central Olfactory Processing in the Antennal Lobe (AL)

The axons of the ORNs project from the antennae to the primary olfactory center in the insect brain, the Antennal Lobe (AL). nih.gov The AL is organized into discrete, spherical structures of neuropil called glomeruli. All ORNs that express the same type of OR converge and synapse onto a common glomerulus. fmach.it This arrangement creates a spatial map of olfactory information, where each glomerulus is tuned to a specific odorant.

For sex pheromones, male moths possess a specialized and enlarged region of the AL known as the Macroglomerular Complex (MGC). nih.gov The MGC is composed of several distinct glomeruli, each dedicated to processing information about a single component of the female's pheromone blend. nih.gov For example, in Spodoptera littoralis, ORNs responsive to the major pheromone component project to one large glomerulus, while neurons that detect a secondary component and a behavioral antagonist project to two other, smaller, distinct glomeruli within the MGC. nih.gov This anatomical segregation ensures that information about different, yet related, compounds like attractive pheromone components and antagonistic molecules such as (Z)-9-tetradecenol (a related alcohol) are processed in separate, dedicated channels from the very first synapse in the brain. nih.gov This labeled-line system allows the brain to precisely decode the ratio of components in the pheromone blend, which is critical for mate recognition and reproductive isolation.

Mechanisms of Olfactory Acuity and Adaptation

The ability of an insect to locate a mate from a distance depends on the olfactory system's acuity—its capacity to detect minute quantities of pheromone—and its ability to adapt to fluctuating concentrations and background odors.

Olfactory Acuity: The sensitivity of the olfactory system is not static. Prior exposure to a pheromone can modulate the sensitivity of the ORNs. Studies on the moth Spodoptera littoralis have shown that pre-exposure to a pheromone blend containing a related compound, (Z,E)-9,11-tetradecenyl acetate, leads to an increased firing response of ORNs to subsequent stimulation at the same concentration. researchgate.net This sensitization suggests a form of neuronal plasticity at the peripheral level that enhances the male's ability to detect faint pheromone plumes. This experience-dependent modulation allows moths to become more sensitive to the pheromone signal after an initial encounter, improving their chances of successfully tracking the plume to its source. researchgate.net

Mechanisms of Adaptation: When an insect is continuously exposed to an odor, its olfactory system adapts to prevent sensory overload and to maintain sensitivity to changes in stimulus intensity. This process, known as olfactory adaptation, can occur at multiple levels of the olfactory pathway.

At the level of the ORNs, adaptation involves several mechanisms:

Receptor Desensitization: Continuous binding of odorant molecules can lead to the phosphorylation of the olfactory receptors, making them less responsive to the ligand.

Ion Channel Modulation: The influx of calcium ions (Ca2+) through cyclic nucleotide-gated (CNG) channels, which are opened during the transduction cascade, plays a key role in adaptation. The increase in intracellular Ca2+ can bind to calmodulin, which in turn can directly inhibit the CNG channels, reducing the neuron's response in a negative feedback loop. wikipedia.orgresearchgate.net

Insects navigating in a natural environment encounter pheromone plumes as intermittent filaments rather than a continuous stream. ORNs have evolved mechanisms to efficiently encode these fluctuating stimuli. Studies in Drosophila show that ORNs use gain control, where the sensitivity of the neuron is dynamically adjusted based on the recent history of stimulation. nih.govelifesciences.org This allows the system to amplify responses to isolated whiffs of odorant while suppressing responses during dense clumps of whiffs, preserving the temporal information of the stimulus. nih.gov While these specific studies did not use 9-tetradecenyl acetate, the fundamental principles of ORN adaptation and gain control are considered general mechanisms within insect olfaction.

The table below outlines key mechanisms involved in olfactory acuity and adaptation at the neuronal level.

| Mechanism | Level of Action | Description | Effect on Perception |

| Sensitization | Olfactory Receptor Neuron (ORN) | Increased firing rate of ORNs after prior exposure to the pheromone. researchgate.net | Enhanced sensitivity to low concentrations of the pheromone. |

| Receptor Desensitization | Olfactory Receptor | Phosphorylation of receptors upon continuous ligand binding, reducing their activity. | Decreased response to a constant stimulus, preventing saturation. |

| CNG Channel Inhibition | Intracellular Signaling | Calcium-calmodulin complex binds to and inhibits cyclic nucleotide-gated (CNG) ion channels. wikipedia.orgresearchgate.net | Negative feedback that dampens the neuronal response during prolonged stimulation. |

| Gain Control | Olfactory Receptor Neuron (ORN) | Dynamic adjustment of neuronal sensitivity based on the mean and variance of recent stimuli. nih.govelifesciences.org | Efficient encoding of intermittent stimuli, preserving temporal resolution. |

Ecological Implications and Pest Management Research

Development of Semiochemical-Based Monitoring Systems

Semiochemical-based monitoring systems are instrumental in integrated pest management (IPM) programs, providing crucial data on pest populations to guide control decisions. The use of synthetic pheromones, such as (Z)-9-tetradecenyl acetate (B1210297), in traps allows for the early detection, population density estimation, and tracking of flight patterns of target pests.

Optimization of Pheromone Lure Formulations

The efficacy of pheromone-baited traps is highly dependent on the specific formulation of the lure. Research has focused on identifying the optimal blend of pheromone components and their precise ratios to maximize the attraction of the target insect species while minimizing the capture of non-target species. (Z)-9-tetradecenyl acetate is a major component of the sex pheromone of the fall armyworm (Spodoptera frugiperda), a significant agricultural pest. wikipedia.org

Studies on Mexican populations of S. frugiperda have shown that a binary blend of (Z)-9-tetradecenyl acetate and (Z)-7-dodecenyl acetate is highly effective for monitoring. wikipedia.org Research in Central America also identified a binary combination of (Z)-7-dodecenyl acetate with (Z)-9-tetradecenyl acetate as being significantly more attractive to S. frugiperda than other tested combinations. semios.com

Further research has explored the addition of other compounds to enhance lure attractiveness. For instance, the addition of nonanal (B32974) to a two-component blend of (Z)-9-tetradecenyl acetate and (Z)-7-dodecenyl acetate has been shown to significantly increase the capture of male fall armyworm moths. controlledreleasesociety.org

The following table summarizes findings from a study on optimizing a pheromone lure for Mexican populations of the fall armyworm:

| Lure Composition | Mean Number of Males Captured (± SE) |

| (Z)-9-tetradecenyl acetate (Z9-14:OAc) | 15.3 ± 2.1 a |

| (Z)-7-dodecenyl acetate (Z7-12:OAc) | 10.5 ± 1.5 b |

| (Z)-11-hexadecenyl acetate (Z11-16:OAc) | 5.2 ± 0.9 c |

| Z9-14:OAc + Z7-12:OAc | 35.8 ± 4.3 d |

| Z9-14:OAc + Z11-16:OAc | 18.7 ± 2.5 a |

| Z7-12:OAc + Z11-16:OAc | 12.1 ± 1.8 b |

| Z9-14:OAc + Z7-12:OAc + Z11-16:OAc | 22.4 ± 3.1 a |

Data adapted from a study on Mexican populations of S. frugiperda. Means in the same column followed by the same letter are not significantly different.

Field Efficacy Assessment of Lures

Field trials are essential to validate the effectiveness of optimized pheromone lures under real-world conditions. These assessments compare the performance of different lure formulations in capturing the target pest. For the fall armyworm, field evaluations in Mexico demonstrated that traps baited with a binary blend of (Z)-9-tetradecenyl acetate (99%) and (Z)-7-dodecenyl acetate (1%) caught significantly more males than other binary blends or a tertiary blend. wikipedia.org